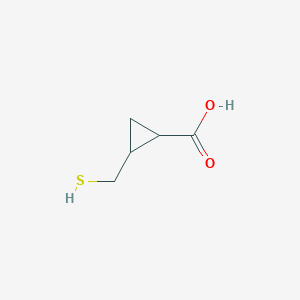
2-(Mercaptomethyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Mercaptomethyl)cyclopropanecarboxylic acid is an organic compound characterized by the presence of a cyclopropane ring substituted with a mercaptomethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(mercaptomethyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors followed by functional group transformations. For instance, cyclopropanecarboxylic acid can be synthesized by the hydrolysis of cyclopropyl cyanide . The mercaptomethyl group can be introduced through thiol-ene reactions or other sulfur-based chemistry.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize robust catalysts and optimized reaction conditions to achieve efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Mercaptomethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercaptomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Mercaptomethyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(mercaptomethyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The mercaptomethyl group can form covalent bonds with active site residues, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methylcyclopropanecarboxylic acid: Similar structure but lacks the mercaptomethyl group.
Cyclopropanecarboxylic acid: The parent compound without any substituents.
2-Mercaptomethyl-thiazolidines: Compounds with similar sulfur-containing groups but different ring structures.
Uniqueness: 2-(Mercaptomethyl)cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the mercaptomethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C5H8O2S |
|---|---|
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
2-(sulfanylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H8O2S/c6-5(7)4-1-3(4)2-8/h3-4,8H,1-2H2,(H,6,7) |
InChI-Schlüssel |
XVQVIJYXHSGVOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C(=O)O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)
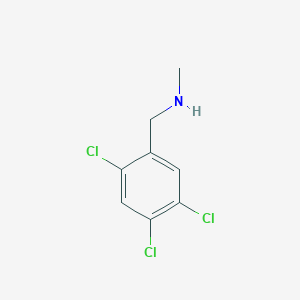
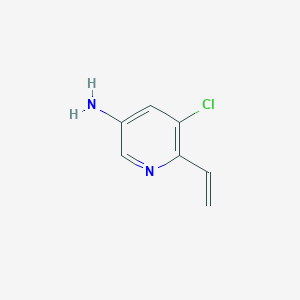
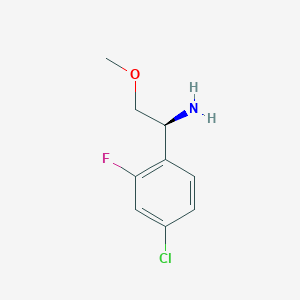
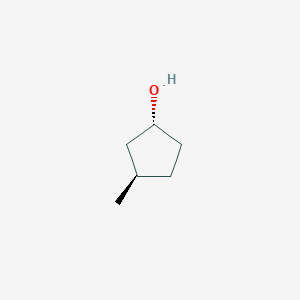
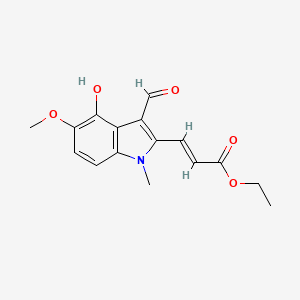
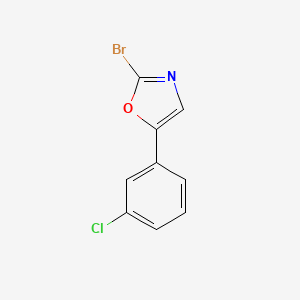
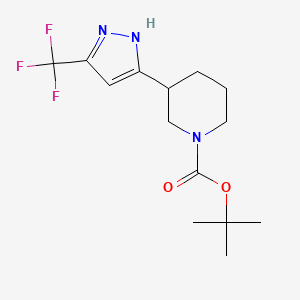
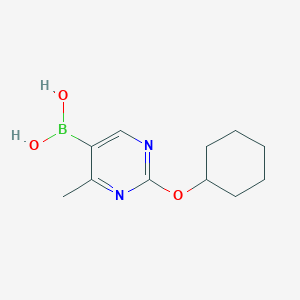
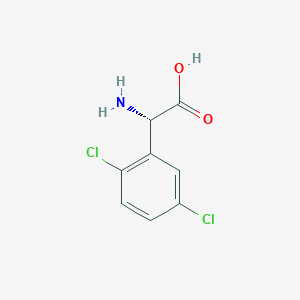
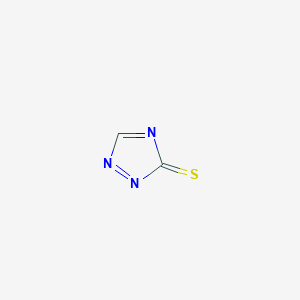
![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)
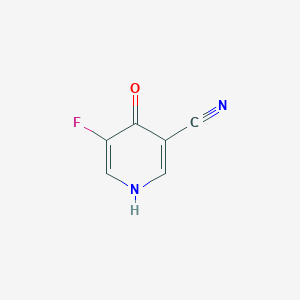
![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
